molecular formula C7H13NO B8744996 2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine CAS No. 26939-09-3

2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine

Cat. No. B8744996
CAS RN: 26939-09-3
M. Wt: 127.18 g/mol
InChI Key: VMTPDTRLWYZILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26939-09-3

Product Name

2,4,4-trimethyl-5,6-dihydro-1,3(4H)oxazine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,4,4-trimethyl-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C7H13NO/c1-6-8-7(2,3)4-5-9-6/h4-5H2,1-3H3

InChI Key

VMTPDTRLWYZILL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CCO1)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step 1. To a solution of H2SO4 (60 ml, 98%, 1.10 mol) at −5° C. was added dropwise MeCN (25 ml, 0.48 mol) followed by 3-methyl-1,3-butanediol (48 ml, 0.40 mol). The resulting solution was stirred at 0° C. for 1 h, then poured onto ice (300 ml), and washed with ether (2×50 ml). The water layer was alkalized with 15 M aq. NaOH (150 ml) to pH=12 and extracted with ether (3×150 ml). The ether layers were combined, washed with saturated NaCl (2×50 ml), dried over K2CO3, and evaporated to dryness to yield 2,4,4-trimethyl-5,6-dihydro-1,3 (4H)-oxazine (46.5 g, 91.4%) as a colorless oil (unstable). 1H NMR (500 MHz, CDCl3) δ 1.18 (s, 6H), 1.69 (t, J=5.9 Hz, 2H), 1.86 (s, 3H), 4.11 (t, J=5.9 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 21.0, 29.7, 33.1, 47.2, 61.0, 154.8. Step 2. 2,4,4-trimethyl-5,6-dihydro-1,3 (4H)-oxazine (46.0 g, 0.362 mol) was added dropwise to 6 M aq. NaOH (150 ml) at rt. The resulting mixture was stirred at 80° C. for 20 h, then cooled to rt, and extracted with DCM (3×100 ml). The DCM layers were combined, washed with brine (3×100 ml), dried over MgSO4, and evaporated to yield 3-amino-3-methyl-1-butanol (11.0 g, 29%) as a brown oil. [Note, the brine solution was extracted with DCM (5×100 ml) to recover 3-amino-3-methyl-1-butanol (10.0 g, 27%)]. 1H NMR (500 MHz, CDCl3) δ 1.20 (s, 6H), 1.59 (t, J=5.6 Hz, 2H), 2.81 (brs, 3H), 3.83 (t, J=5.6 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 30.9, 42.6, 50.6, 60.2. Step 3. To a solution of 3-amino-3-methyl-1-butanol (7.20 g, 70 mmol) and Et3N (8 ml) in DCM (40 ml) at 0° C. was added dropwise a solution of Boc2O (15.2 g, 70 mmol) in DCM (20 ml). The resulting mixture was stirred at rt for 2 d, extracted with water (3×20 ml), dried over Na2SO4, and concentrated. The residue was purified by flash chromatography (silica gel, 0-50% EtOAc in hexane) to yield 3-(tert-butoxycarbonylamino)-3-methyl-1-butanol (2.20 g, 15%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.32 (s, 6H), 1.43 (s, 9H), 1.87 (t, J=6.3 Hz, 2H), 2.33 (brs, 1H), 3.76 (t, J=6.3 Hz, 2H), 4.98 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 27.7, 28.4, 43.2, 51.8, 59.3, 78.9 (br), 155.0 (br). Step 4. To a solution of OZ288 (890 mg, 2.50 mmol), triphenylphosphine (986 mg, 3.75 mmol), 3-(tert-butoxycarbonylamino)-3-methyl-1-butano (761 mg, 3.75 mmol), and Et3N (0.83 ml, 6.00 mmol) in DCM (30 ml) at 0° C. was added dropwise diisopropyl azodicarboxylate (0.80 ml, 3.75 mmol) in DCM (10 ml). The resulting mixture was stirred overnight, then washed with water (3×20 ml), and concentrated. The residue was purified by flash chromatography (silica gel, 0-9% ether in hexane) to yield the phenol ether (0.77 g, 57%) as a white semi-solid. 1H NMR (500 MHz, CDCl3) δ 1.35 (s, 6H), 1.43 (s, 9H), 1.66-2.04 (m, 22H), 2.11 (t, J=6.1 Hz, 2H), 2.46-2.51 (m, 1H), 4.04 (t, J=6.1 Hz, 2H), 4.88 (brs, 1H), 6.82 (d, J=8.3 Hz, 2H), 7.11 (d, J=8.3 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 26.4, 26.8, 27.5 (br), 28.4, 31.6, 34.6, 34.7, 36.3, 36.7, 39.2 (br), 41.9, 51.7, 64.6, 78.5 (br), 108.3, 111.2, 114.2, 127.5, 138.3, 154.4 (br), 157.0. Step 5. A mixture of the above phenol ether (410 mg, 0.757 mmol) and p-toluenesulfonic acid monohydrate (3.10 g, 15 mmol) in THF (10 ml) was stirred at rt for 9 h, then cooled to 5° C., and alkalized with 0.5 M aq. NaOH to pH=12. After the THF was removed under vacuum, the water suspension was extracted with DCM (3×30 ml). The DCM layers were combined, washed with water (2×20 ml), dried over Na2SO4, and evaporated to give the desired free base. A mixture of the free base (350 mg, purity 80%, 0.637 mmol) and p-toluenesulfonic acid monohydrate (123 mg, 0.637 mmol) in ether (20 ml) was stirred at rt for 1 h. The precipitate was collected by filtration, washed with ether, and dried under vacuum to yield trioxolane OZ539 (340 mg, 73%) as a white powder. mp 152-153° C.; 1H NMR (500 MHz, CDCl3) δ 1.38 (s, 6H), 1.61-2.03 (m, 22H), 2.07 (t, J=6.1 Hz, 2H), 2.32 (s, 3H), 2.41-2.50 (m, 1H), 3.98 (t, J=6.1 Hz, 2H), 6.73 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 7.11 (d, J=7.8 Hz, 2H), 7.74 (d, J=7.8 Hz, 2H), 7.86 (brs, 3H); 13C NMR (125.7 MHz, CDCl3) δ 21.32, 25.76, 26.50, 26.89, 31.64, 34.74, 34.81, 36.41, 36.82, 38.75, 42.02, 54.25, 63.60, 108.40, 111.33, 114.39, 125.98, 127.51, 128.96, 138.51, 140.45, 141.51, 156.71. Anal. Calcd for C34H47NO7S: C, 66.53; H, 7.72; N, 2.28. Found: C, 66.73; H, 7.90; N, 2.02.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetonitrile (22.6 g, 0.25 mol) was dripped into concentrated H2SO4 (150 mL) at 0° C. Upon complete addition of acetonitrile, 3-methyl-butane-1,3-diol (Fluka, 22.6 g, 0.55 mol) was added over 0.5 h maintaining the reaction temperature at or below 5° C. The resulting mixture was stirred for 1.5 h at 5° C. then poured onto crushed ice. When the ice had melted, the aqueous was extracted with ether (2×250 mL). The organic was discarded and the aqueous was treated with 40% NaOH to pH 12. The basic aqueous was extracted with ether. The organic was washed with brine and dried (MgSO4). The ether was removed under vacuum at 25° C. affording the desired product as a colorless oil (25.4 g, 50%): 1H NMR (DMSO-d6) δ 4.04 (t, 2H, J=6 Hz), 1.72 (s, 3H), 1.61 (t, 2H, J=6 Hz), 1.07 (s, 6H).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.6 g
Type
reactant
Reaction Step Four
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.